![molecular formula C7H7NO2 B14146026 N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide CAS No. 88759-06-2](/img/structure/B14146026.png)
N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide is an organic compound characterized by the presence of both propynyl and formamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide typically involves the reaction of propynylamine with formic acid derivatives under controlled conditions. One common method involves the use of visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This method affords the corresponding formamides in good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen, leading to the formation of corresponding formamides.
Cyclocondensation: It can react with phenyl isothiocyanate and carbon disulfide to form heterocyclic compounds such as benzimidazole-thiones.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light, and the absence of external photosensitizers.
Cyclocondensation: Phenyl isothiocyanate, carbon disulfide, and potassium hydroxide.
Major Products Formed
Oxidation: Corresponding formamides.
Cyclocondensation: Benzimidazole-thiones and other heterocyclic compounds.
Scientific Research Applications
N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)acrylamide: Another compound with a propynyl group, used in polymer synthesis.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: Used in the synthesis of benzimidazole-thiones.
Uniqueness
N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to act as a photosensitizer further distinguishes it from other similar compounds .
Properties
CAS No. |
88759-06-2 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-prop-2-ynoxy-N-prop-2-ynylformamide |
InChI |
InChI=1S/C7H7NO2/c1-3-5-8(7-9)10-6-4-2/h1-2,7H,5-6H2 |
InChI Key |
NNXBFSKOTFRRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
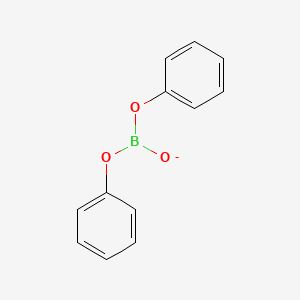
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)
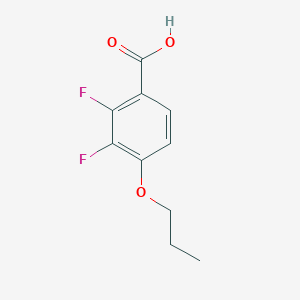
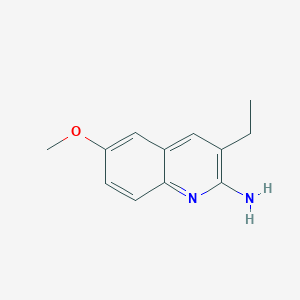
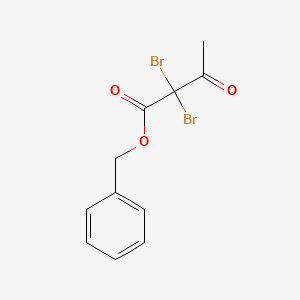
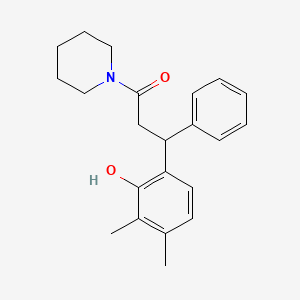
![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
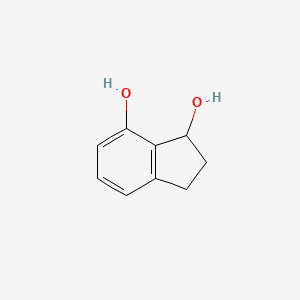
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
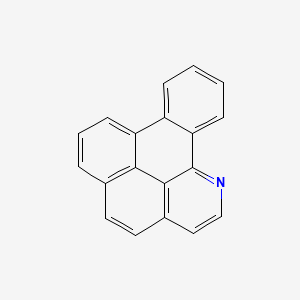
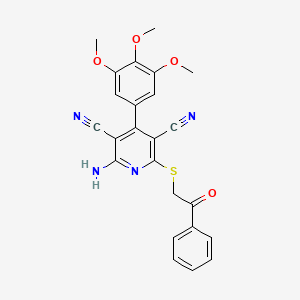
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
